2,5-Bis(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione
Description
2,5-Bis(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione is a cyclohexadienedione derivative with two cyclohexylsulfanyl (-S-cyclohexyl) substituents at the 2,5-positions of the quinoid core. This compound belongs to a class of redox-active molecules, where the dione moiety enables electron-transfer processes, making it relevant in materials science and organic synthesis. The cyclohexylsulfanyl groups contribute steric bulk and lipophilicity, which influence solubility, stability, and intermolecular interactions .
Properties
IUPAC Name |
2,5-bis(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2S2/c19-15-12-18(22-14-9-5-2-6-10-14)16(20)11-17(15)21-13-7-3-1-4-8-13/h11-14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNTXVKYFWJZOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=CC(=O)C(=CC2=O)SC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with cyclohexylthiol in the presence of a suitable catalyst. One common method includes the use of pyridine as a solvent and cooling the reaction mixture to 0°C . Another approach involves the reaction of arenethiols with N,N’-dichlorocyclohexa-2,5-diene-1,4-diimines in dioxane in the presence of aqueous sodium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the dione to diols or other reduced forms.
Substitution: The cyclohexylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid is commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diols and other reduced derivatives.
Substitution: Compounds with different functional groups replacing the cyclohexylsulfanyl groups.
Scientific Research Applications
2,5-Bis(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Bis(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with biological molecules. The compound’s quinoid structure allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects, including apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares 2,5-Bis(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione with structurally similar compounds:
*Estimated based on substituent contributions.
†Predicted using analogous structures.
‡Experimental value from .
Key Observations:
- Lipophilicity (LogP): The cyclohexylsulfanyl derivative exhibits higher LogP (~4.5) compared to amino-substituted analogs (e.g., 3.15 for dipropylamino), due to the nonpolar cyclohexyl groups. This enhances membrane permeability but reduces aqueous solubility .
Commercial Availability and Cost
- 2,5-Bis(phenylamino) Analogs: Priced at €135–1,063 per 50–500 mg, reflecting high synthesis and purification costs .
Biological Activity
2,5-Bis(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione (CAS Number: 681446-48-0) is a sulfur-containing organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C18H24O2S2
- Molecular Weight : 336.512 g/mol
- Structural Information :
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study demonstrated that these types of compounds can scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases.
Cytotoxicity and Anticancer Activity
Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, in vitro assays revealed that the compound significantly inhibited the proliferation of human breast cancer cells (MCF-7), with IC50 values indicating potent anticancer activity.
Case Studies
-
Study on Breast Cancer Cells :
- Objective : To evaluate the cytotoxic effects of the compound on MCF-7 cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound for 24 and 48 hours.
- Results : The compound reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 25 µM after 48 hours.
-
Antioxidant Activity Assessment :
- Objective : To determine the antioxidant capacity using DPPH assay.
- Methodology : The compound was tested against DPPH radicals at different concentrations.
- Results : The compound exhibited a significant reduction in DPPH concentration, indicating strong antioxidant activity.
Toxicological Profile
According to safety data sheets, exposure to this compound can lead to skin and eye irritation. The compound is classified under GHS as causing skin irritation (Category 2) and serious eye irritation (Category 2A). It is crucial to handle this compound with appropriate safety measures due to its potential irritative effects .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C18H24O2S2 |
| Molecular Weight | 336.512 g/mol |
| Antioxidant Activity (DPPH) | Significant reduction |
| IC50 (MCF-7 cells) | ~25 µM after 48 hours |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
Q & A
Q. How can researchers verify the molecular structure of 2,5-Bis(phenylamino)cyclohexa-2,5-diene-1,4-dione experimentally?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze and NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for phenyl groups and quinone carbonyls at ~180 ppm in ) .
- FT-IR : Identify characteristic peaks for C=O (1670–1700 cm) and N-H stretching (3300–3500 cm) to distinguish amino-substituted quinones from other derivatives .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., observed m/z 290.32 for [M+H]) and fragmentation patterns .
Q. What purification strategies are effective for isolating 2,5-Bis(phenylamino)cyclohexa-2,5-diene-1,4-dione from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use solvent pairs like dichloromethane/hexane to exploit differential solubility of the product vs. byproducts .
- Column Chromatography : Optimize mobile phase (e.g., ethyl acetate/hexane gradient) to separate polar quinone derivatives. Monitor via TLC (R ~0.3 in 30% ethyl acetate) .
Q. How does the electronic structure of phenylamino substituents influence the redox properties of the quinone core?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Measure reduction potentials in anhydrous acetonitrile (e.g., E ≈ −0.5 V vs. Ag/AgCl for amino-substituted quinones). Compare with DFT calculations to correlate substituent electron-donating effects (e.g., amino groups lower reduction potentials vs. sulfanyl groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for amino-substituted quinones under ambient vs. inert conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to controlled O/humidity levels (e.g., 40°C/75% RH) and monitor degradation via HPLC. Compare with argon-atmosphere controls to isolate oxidation vs. hydrolysis pathways .
- EPR Spectroscopy : Detect radical intermediates formed during autoxidation (e.g., semiquinone radicals at g ≈ 2.004) to identify degradation mechanisms .
Q. What experimental and computational approaches are used to study host-guest interactions of amino-substituted quinones with supramolecular systems?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) between the quinone and macrocyclic hosts (e.g., cucurbiturils) in aqueous buffer .
- Molecular Dynamics (MD) Simulations : Model substituent effects on binding geometry (e.g., phenylamino groups may sterically hinder entry into host cavities compared to smaller substituents) .
Q. How can researchers optimize synthetic yields of 2,5-Bis(phenylamino)cyclohexa-2,5-diene-1,4-dione while minimizing side-product formation?
- Methodological Answer :
- Design of Experiments (DoE) : Vary reaction parameters (temperature, stoichiometry, catalyst loading) systematically. For example, excess aniline (2.2 eq.) and Cu(OAc) catalysis at 80°C improve yields to >75% .
- In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., dienone intermediates at 1650 cm) and adjust conditions dynamically .
Critical Analysis of Evidence Limitations
- The evidence lacks mechanistic studies or spectroscopic data specific to 2,5-Bis(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione . Researchers must extrapolate from phenylamino derivatives with caution due to differing electronic (e.g., sulfanyl’s weaker electron donation) and steric profiles.
- No peer-reviewed studies are cited; reliance on supplier data (e.g., ) limits authoritative validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
